(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Chiral Recognition Supramolecular Chemistry Circular Dichroism

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1) is the definitive enantiopure building block for stereospecific synthesis. Unlike the racemic DL-form or (R)-enantiomer, its (S)-configuration delivers 19-fold chiral recognition amplification in supramolecular systems. This stable hydrochloride salt offers high aqueous solubility, a sharp melting point (193–197 °C), and verified optical rotation ([α]D24 = +112±2°), making it ideal for solid-phase peptide synthesis, chiral stationary phase development, and L-aspartyl-L-phenylglycine sweetener research. Choose the correct enantiopure compound for your asymmetric application.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 59410-82-1
Cat. No. B555237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-amino-2-phenylacetate hydrochloride
CAS59410-82-1
Synonyms59408-74-1; boc-hse(bzl)-oh; Boc-Hoser(Bzl)-OH; Boc-O-benzyl-L-homoserine; (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoicacid; AmbotzBAA1294; Boc-L-Hse(Bzl)-OH; AC1Q1MSL; BOC-SER-OH; SCHEMBL955526; CTK7G8925; MolPort-001-793-458; RFDXPGUBDAKLDM-ZDUSSCGKSA-N; ZINC2562512; ANW-43380; KM0304; AKOS015911587; AM82565; CB-1680; AJ-40770; AK-89150; KB-48391; O-benzyl-N-(tert-butoxycarbonyl)homoserine; KB-302433; TR-020609
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
InChIKeyRFDXPGUBDAKLDM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1): Overview of a Chiral Phenylglycine Building Block for Asymmetric Synthesis and Peptide Chemistry


(S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1), also known as L-phenylglycine ethyl ester hydrochloride or H-Phg-OEt·HCl, is a chiral, non-proteinogenic amino acid derivative [1]. It belongs to the class of phenylglycine esters, featuring a single stereocenter in the (S)-configuration. This compound is a white to off-white crystalline solid with a molecular weight of 215.68 g/mol (free base ester: 179.22 g/mol) and the molecular formula C₁₀H₁₄ClNO₂ . The hydrochloride salt form enhances its aqueous solubility, facilitating its use as a chiral building block in peptide synthesis, asymmetric catalysis, and pharmaceutical intermediate applications .

Why Generic Substitution of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride with Racemic or (R)-Isomers Fails in Stereospecific Applications


The stereochemistry of the phenylglycine ethyl ester scaffold is a critical determinant of its function. Simple substitution of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1) with its racemic mixture (DL-form, CAS 879-48-1) or its enantiomer, (R)-ethyl 2-amino-2-phenylacetate hydrochloride (CAS 17609-48-2), is not feasible in applications demanding stereochemical purity . Research demonstrates that enantiomeric differentiation is profound: supramolecular hosts can exhibit a 19-fold difference in chiral recognition response between the (S)- and (R)-enantiomers [1]. Furthermore, the distinct biological and industrial fates of each enantiomer are well-documented; for instance, the (D)-enantiomer serves as a precursor for semisynthetic antibiotics like penicillins, while the (L)-enantiomer is used in synthesizing sweeteners like aspartame derivatives [2]. Therefore, for any application requiring a specific enantiomer—whether as a chiral auxiliary, a building block for a stereospecific drug, or a substrate for an enantioselective enzyme—the choice of the correct, enantiopure compound is non-negotiable.

Quantitative Differentiation Evidence for (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1) vs. Its Enantiomer and Racemate


Chiral Recognition: (S)-Enantiomer Demonstrates 19-Fold Preferential Binding in Supramolecular Host-Guest Systems Compared to (R)-Enantiomer

A study in Inorganic Chemistry reports that a rationally designed zinc bisporphyrinate host demonstrates remarkable enantioselective binding for (S)-ethyl 2-amino-2-phenylacetate hydrochloride (L-PhgOEt) over its (R)-enantiomer. [1]

Chiral Recognition Supramolecular Chemistry Circular Dichroism

Quantified Enantioselectivity: (S)-Enantiomer Exhibits L/D Selectivity Ratio of 4.8 in Chiral Recognition System

The same Inorganic Chemistry study quantifies the enantioselectivity of the zinc bisporphyrinate host for the (S)-enantiomer. [1]

Enantioselectivity Chiral Discrimination Analytical Chemistry

Divergent Downstream Applications: (S)-Enantiomer is a Precursor for Sweeteners, while (R)-Enantiomer is for Semisynthetic Antibiotics

A foundational patent from Bayer AG (US 4,260,684) establishes the distinct industrial utility of the two phenylglycine enantiomers. [1]

Pharmaceutical Intermediates Food Chemistry Industrial Biotechnology

Physical and Chemical Identity: Enantiopure (S)-Isomer is a Crystalline Solid, Differentiating it from Racemic Mixtures

Vendor technical datasheets provide critical physical property data that distinguishes the enantiopure (S)-compound from its racemic counterpart.

Physicochemical Properties Solid-State Chemistry Purity Analysis

Optimized Research and Industrial Application Scenarios for (S)-Ethyl 2-amino-2-phenylacetate hydrochloride (CAS 59410-82-1)


Asymmetric Synthesis and Chiral Auxiliary Applications

Based on the demonstrated, quantifiable chiral recognition (19-fold CD amplification, L/D = 4.8) [1], (S)-Ethyl 2-amino-2-phenylacetate hydrochloride is the definitive choice for researchers developing or utilizing chiral supramolecular systems, sensors, or catalysts. Its strong, predictable interaction with chiral hosts makes it a valuable building block for constructing and testing new asymmetric catalysts or chiral stationary phases for chromatography.

Synthesis of Peptide-Based Sweeteners and Food Additives

The established industrial pathway for producing the sweetener L-aspartyl-L-phenylglycine methyl ester uses L-phenylglycine (the free acid of this compound) as a key starting material [2]. Therefore, this ethyl ester hydrochloride is the optimal starting material for any research or process development aimed at this specific class of dipeptide sweeteners, ensuring the correct stereochemistry for the final product's desired organoleptic properties.

Solid-Phase Peptide Synthesis (SPPS) and Chiral Building Block

With a well-defined, high melting point (193-197 °C) and availability as a stable hydrochloride salt , this compound is well-suited for solid-phase peptide synthesis. Its physical properties facilitate automated handling and coupling reactions. For researchers synthesizing peptides requiring an (S)-phenylglycine residue, this is the direct, ready-to-use building block, eliminating the need for in-house esterification of the free acid.

Analytical Standard for Chiral Purity Method Development

Given its high and verifiable enantiopurity (evidenced by specific optical rotation data from vendors: [α]D24 = +112 ± 2º in ethanol) , this compound is an excellent reference standard for developing and validating HPLC or SFC methods to separate and quantify the enantiomeric purity of phenylglycine derivatives in pharmaceutical and fine chemical manufacturing.

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